molecular formula C20H22N6O2 B2553772 N-(4-ethoxyphenyl)-1-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide CAS No. 1251707-72-8

N-(4-ethoxyphenyl)-1-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide

Cat. No.: B2553772
CAS No.: 1251707-72-8
M. Wt: 378.436
InChI Key: REBVLBNGYPPVAE-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-1-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide is a useful research compound. Its molecular formula is C20H22N6O2 and its molecular weight is 378.436. The purity is usually 95%.
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Scientific Research Applications

DNA-Binding Applications

A significant application of related imidazole and pyrrole derivatives involves their use in designing DNA-binding polyamides. These compounds exhibit specificity in binding to DNA sequences, which is crucial for regulating gene expression and could potentially be harnessed for therapeutic purposes. For instance, the development of the 2-(4-trifluoromethylphenylsulfonyl)ethoxycarbonyl (Tsc) function as a novel base-sensitive amino-protecting group facilitates the preparation of DNA-binding polyamides. These polyamides were synthesized efficiently on a solid phase, underpinning their potential in gene regulation applications (Choi et al., 2003).

Antiprotozoal Activity

Imidazole and pyrrole derivatives, similar to the compound , have been evaluated for their antiprotozoal activity. Novel dicationic imidazo[1,2-a]pyridines have shown strong DNA affinities and significant in vitro and in vivo activities against pathogens like Trypanosoma and Plasmodium, highlighting their potential as antiprotozoal agents. This research opens avenues for developing new treatments against diseases such as sleeping sickness and malaria (Ismail et al., 2004).

Synthetic Methodologies

Research into imidazole and pyrrole derivatives also contributes to advancements in synthetic chemistry. For example, an efficient synthesis of new imidazo[1,2-a]pyridine-6-carbohydrazide derivatives via a five-component cascade reaction has been reported. This method highlights the versatility and efficiency of synthesizing N-fused heterocyclic compounds, which could be pivotal in developing novel pharmacologically active molecules (Hosseini & Bayat, 2019).

Antituberculosis Activity

Another area of application involves the design and synthesis of N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides as new anti-tuberculosis agents. These compounds have shown excellent in vitro activity against both drug-sensitive and multidrug-resistant Mycobacterium tuberculosis strains. This research signifies the potential of imidazole and pyrrole derivatives in addressing the challenge of tuberculosis, particularly drug-resistant forms (Li et al., 2020).

Properties

IUPAC Name

N-(4-ethoxyphenyl)-1-(6-pyrrolidin-1-ylpyrimidin-4-yl)imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O2/c1-2-28-16-7-5-15(6-8-16)24-20(27)17-12-26(14-23-17)19-11-18(21-13-22-19)25-9-3-4-10-25/h5-8,11-14H,2-4,9-10H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REBVLBNGYPPVAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CN(C=N2)C3=CC(=NC=N3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.